![molecular formula C14H11N3O2 B12523923 4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile CAS No. 662148-02-9](/img/structure/B12523923.png)
4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile is a complex organic compound with a unique structure that includes a piperazine ring and a benzonitrile group.
Preparation Methods
The synthesis of 4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile typically involves the reaction of 4-formylbenzonitrile with 5-ethylidene-3,6-dioxopiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes like DNA replication and protein synthesis .
Comparison with Similar Compounds
4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile can be compared with other similar compounds, such as:
Benzonitrile: A simpler compound with a single nitrile group, used as a precursor in organic synthesis.
Piperazine derivatives: Compounds with a piperazine ring, known for their diverse pharmacological activities.
Dioxopiperazines: Compounds with a dioxopiperazine ring, studied for their potential as anticancer agents.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
662148-02-9 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
4-[(5-ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C14H11N3O2/c1-2-11-13(18)17-12(14(19)16-11)7-9-3-5-10(8-15)6-4-9/h2-7H,1H3,(H,16,19)(H,17,18) |
InChI Key |
COEGKGOHELVYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C(=O)NC(=CC2=CC=C(C=C2)C#N)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)

![2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B12523848.png)
![3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523856.png)
![Dichlorobis[(2-fluorophenyl)methyl]stannane](/img/structure/B12523863.png)
![7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide](/img/structure/B12523867.png)
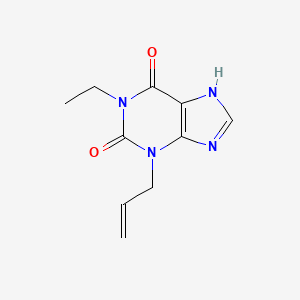
![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)
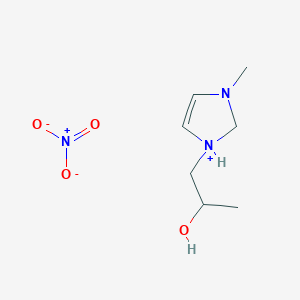
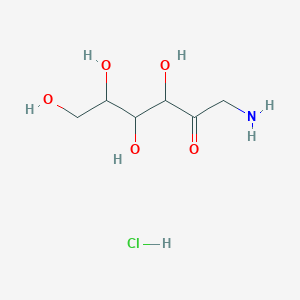
![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
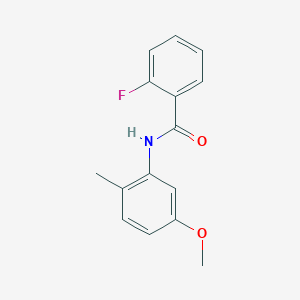
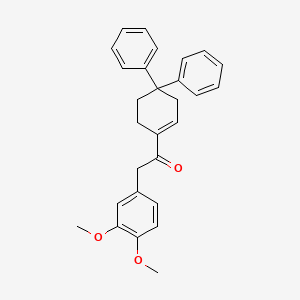
![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
